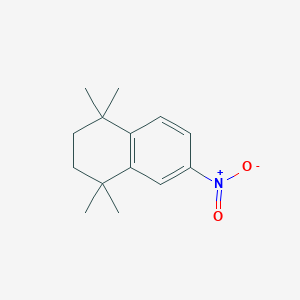![molecular formula C9H10N2O2 B169643 (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 17288-43-6](/img/structure/B169643.png)
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is also known by other names such as 5-methoxy-1H-pyrrolo[2,3-c]pyridine and 5-Methoxy-6-azaindole .
Synthesis Analysis
The synthesis of pyridine derivatives, including “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol”, often involves a ring cleavage methodology reaction . This process allows for the introduction of various functional groups to the pyridine .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” includes a pyrrolopyridine core with a methoxy group attached . The exact structure can be represented by the InChI string: InChI=1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” include a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Cancer Therapy
The compound “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
In addition to its potential use in cancer therapy, the compound also significantly inhibited the migration and invasion of 4T1 cells . This suggests that it could be used to prevent the spread of cancer cells in the body.
Treatment of Diseases of the Nervous System
Pyrrolo[3,4-c]pyridines, a class of compounds that includes “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol”, have been found to be useful in treating diseases of the nervous system .
Treatment of Immune System Disorders
Pyrrolo[3,4-c]pyridines have also been found to be effective in treating disorders of the immune system .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridines have been found to have antidiabetic properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of diabetes.
Antimicrobial Applications
Pyrrolo[3,4-c]pyridines have been found to have antimicrobial properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various bacterial infections.
Antiviral Applications
Pyrrolo[3,4-c]pyridines have been found to have antiviral properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various viral infections.
Antifungal Applications
Pyrrolo[3,4-c]pyridines have been found to have antifungal properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various fungal infections.
Mécanisme D'action
Target of Action
The primary targets of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interferes with this process, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is known that compounds with low molecular weight, like this one, can be appealing lead compounds beneficial to subsequent optimization
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that it could have potential as a cancer therapeutic .
Propriétés
IUPAC Name |
(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-4,11-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWFVEZGIMLNNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=C(N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590501 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
CAS RN |
17288-43-6 |
Source


|
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

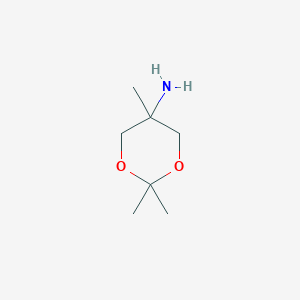

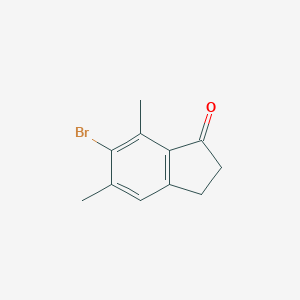
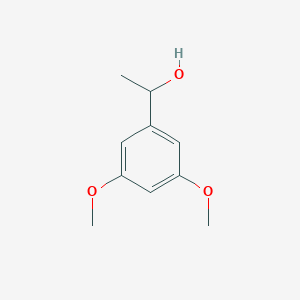


![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

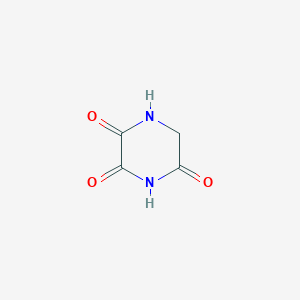
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)


